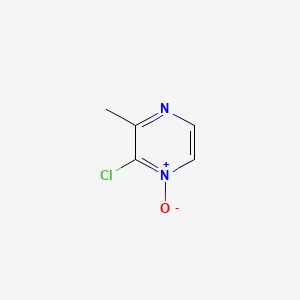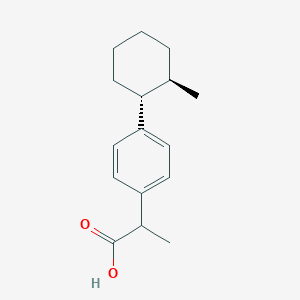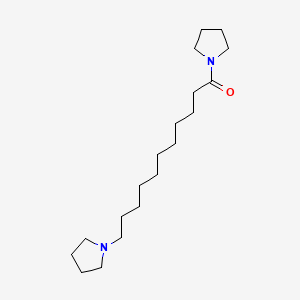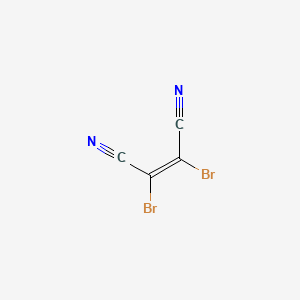
4-Ethenyl-1-oxidopyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-1-oxidopyridin-1-ium is a chemical compound known for its unique structure and properties. It is a polymer derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. The addition of the 4-ethenyl and 1-oxide groups to the pyridine ring results in a compound with distinct chemical and physical characteristics. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1-oxidopyridin-1-ium typically involves the polymerization of 4-ethenylpyridine N-oxide. This process can be initiated through various methods, including free radical polymerization, anionic polymerization, and cationic polymerization. The choice of method depends on the desired molecular weight and properties of the final polymer.
Free Radical Polymerization: This method involves the use of free radicals to initiate the polymerization process. Common initiators include azo compounds and peroxides. The reaction is typically carried out in a solvent such as toluene or benzene at elevated temperatures.
Anionic Polymerization: This method uses anionic initiators such as alkali metals or organometallic compounds. The reaction is usually conducted in a polar solvent like tetrahydrofuran (THF) under inert atmosphere conditions.
Cationic Polymerization: This method employs cationic initiators such as Lewis acids or protonic acids. The polymerization is carried out in a non-polar solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale free radical polymerization due to its simplicity and cost-effectiveness. The process is typically conducted in a continuous reactor system, allowing for the efficient production of high molecular weight polymers with consistent properties.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the 1-oxide group, which enhances the reactivity of the pyridine ring.
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF under inert atmosphere conditions.
Substitution: Halogens, alkylating agents, acylating agents; reactions are often carried out in organic solvents such as dichloromethane or acetonitrile at varying temperatures depending on the reactivity of the reagents.
Major Products Formed
The major products formed from these reactions include various pyridine N-oxide derivatives, reduced pyridine compounds, and substituted pyridine derivatives. These products have diverse applications in chemical synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-1-oxidopyridin-1-ium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions. Its ability to activate Lewis acidic parts of molecules makes it a valuable reagent in synthetic chemistry.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile building block for medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its stability and reactivity make it suitable for use in high-performance materials.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-1-oxidopyridin-1-ium involves its ability to act as a mild Lewis base. The 1-oxide group enhances the electron density on the pyridine ring, allowing it to interact with Lewis acidic parts of molecules. This interaction increases the reactivity of the nucleophilic part of the molecule, facilitating various chemical reactions.
Molecular Targets and Pathways
The compound primarily targets Lewis acidic sites on molecules, activating them for subsequent reactions. This activation can lead to the formation of new chemical bonds, resulting in the synthesis of complex molecules. The pathways involved in these reactions often include nucleophilic addition, substitution, and elimination mechanisms.
Vergleich Mit ähnlichen Verbindungen
4-Ethenyl-1-oxidopyridin-1-ium can be compared with other similar compounds, such as pyridine N-oxide, 4-vinylpyridine, and 4-ethenylpyridine. These compounds share structural similarities but differ in their reactivity and applications.
Pyridine N-oxide: This compound is a simple N-oxide derivative of pyridine. It is less reactive than this compound and is primarily used as an oxidizing agent in organic synthesis.
4-Vinylpyridine: This compound is a vinyl derivative of pyridine without the 1-oxide group. It is used in the production of polymers and copolymers but lacks the enhanced reactivity provided by the 1-oxide group.
4-Ethenylpyridine: Similar to 4-vinylpyridine, this compound is used in polymer synthesis. the absence of the 1-oxide group limits its applications in catalytic and synthetic chemistry.
The uniqueness of this compound lies in its combination of the 4-ethenyl and 1-oxide groups, which provide enhanced reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
26715-00-4 |
|---|---|
Molekularformel |
C7H7NO |
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
4-ethenyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H7NO/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 |
InChI-Schlüssel |
KRFXUBMJBAXOOZ-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=[N+](C=C1)[O-] |
Kanonische SMILES |
C=CC1=CC=[N+](C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene](/img/structure/B1622844.png)





![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-n-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline](/img/structure/B1622856.png)





